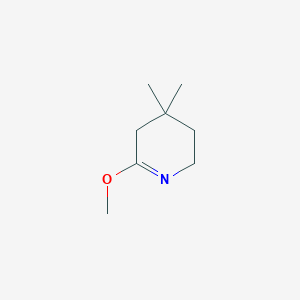
6-(Fluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
6-(Fluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. It contains a pyridine ring, which is a six-membered aromatic heterocyclic compound with two nitrogen atoms . The compound has a molecular weight of 144.12 .
Molecular Structure Analysis
The molecular formula of 6-(Fluoromethyl)pyridin-2-amine is C6H6F2N2 . The structure of this compound includes a pyridine ring with a fluoromethyl group attached to the 6th carbon atom and an amine group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
6-(Fluoromethyl)pyridin-2-amine is a colorless to light yellow to yellow liquid . The compound should be stored at room temperature .Orientations Futures
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is the most effective and promising method . This suggests that the research and development of 6-(Fluoromethyl)pyridin-2-amine and similar compounds could have significant implications in these fields in the future.
Propriétés
Numéro CAS |
899897-14-4 |
|---|---|
Nom du produit |
6-(Fluoromethyl)pyridin-2-amine |
Formule moléculaire |
C6H7FN2 |
Poids moléculaire |
126.13 g/mol |
Nom IUPAC |
6-(fluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H7FN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |
Clé InChI |
FNEFJYNCMVLXAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)CF |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




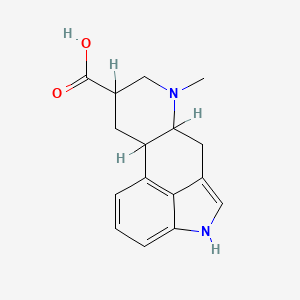
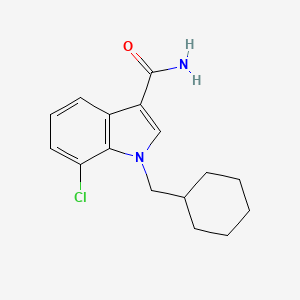
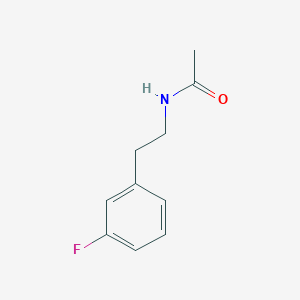

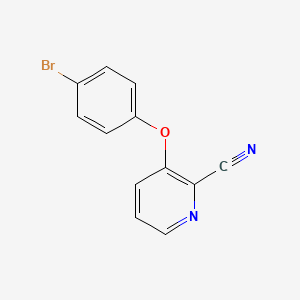

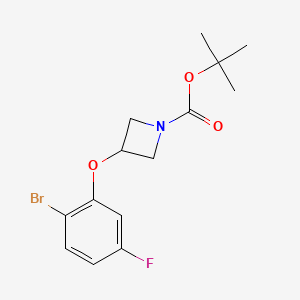

![tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8708631.png)
